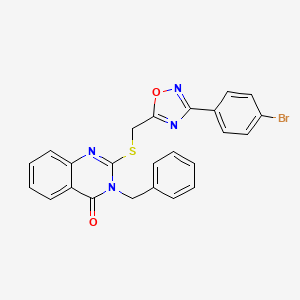
(3-methoxy-1,2-thiazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methoxy-1,2-thiazol-5-yl)methanol: is a heterocyclic compound containing a thiazole ring substituted with a methoxy group at the 3-position and a hydroxymethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-methoxy-1,2-thiazol-5-yl)methanol typically involves the formation of the thiazole ring followed by the introduction of the methoxy and hydroxymethyl groups. One common method involves the reaction of a suitable thioamide with an α-haloketone under basic conditions to form the thiazole ring. Subsequent methoxylation and hydroxymethylation steps are carried out using appropriate reagents and conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: (3-methoxy-1,2-thiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding thiazolidine derivative using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: (3-methoxy-1,2-thiazol-5-yl)formaldehyde or (3-methoxy-1,2-thiazol-5-yl)carboxylic acid.
Reduction: (3-methoxy-1,2-thiazolidin-5-yl)methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (3-methoxy-1,2-thiazol-5-yl)methanol is used as a building block in the synthesis of more complex thiazole derivatives. It serves as a precursor for the development of new materials with unique electronic and optical properties.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.
Medicine: The compound is being investigated for its potential therapeutic applications. Its derivatives are being explored as candidates for drug development, particularly in the treatment of infectious diseases and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-methoxy-1,2-thiazol-5-yl)methanol involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the growth of bacteria by interfering with essential enzymatic processes. In anti-inflammatory applications, the compound may modulate the activity of inflammatory mediators, thereby reducing inflammation.
Comparison with Similar Compounds
- (3-methoxy-1,2-thiazol-5-yl)formaldehyde
- (3-methoxy-1,2-thiazol-5-yl)carboxylic acid
- (3-methoxy-1,2-thiazolidin-5-yl)methanol
Comparison: Compared to its analogs, (3-methoxy-1,2-thiazol-5-yl)methanol is unique due to the presence of both methoxy and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. Its derivatives exhibit a wide range of biological activities, making it a versatile compound for various applications.
Properties
IUPAC Name |
(3-methoxy-1,2-thiazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-8-5-2-4(3-7)9-6-5/h2,7H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVIGIWXHFESMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(2,6-Difluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2491101.png)


![(E)-ethyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2491108.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanesulfonamide](/img/structure/B2491109.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2491110.png)
![tert-butyl N-[3-(4-hydroxyphenyl)propyl]carbamate](/img/structure/B2491111.png)

![5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline](/img/structure/B2491115.png)
